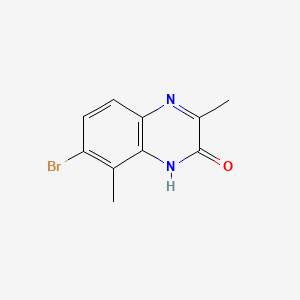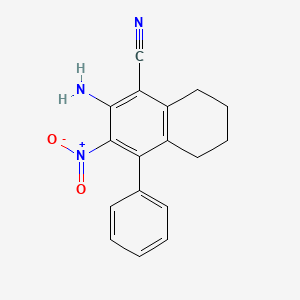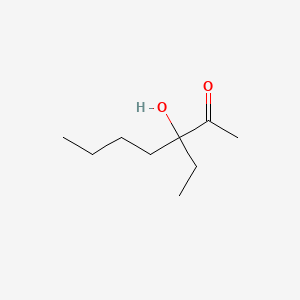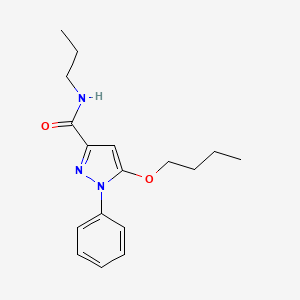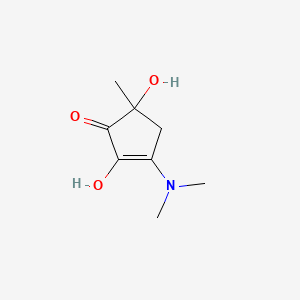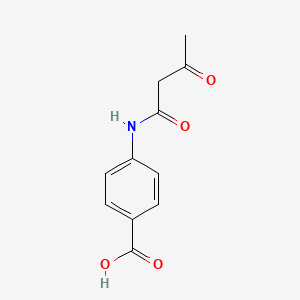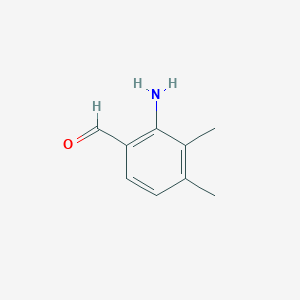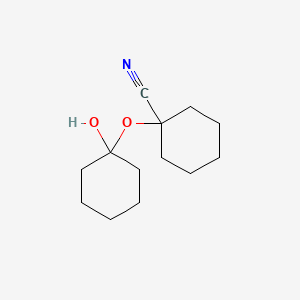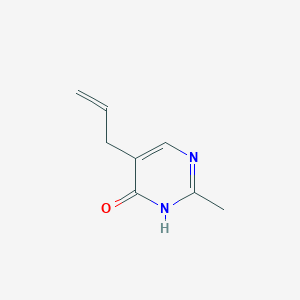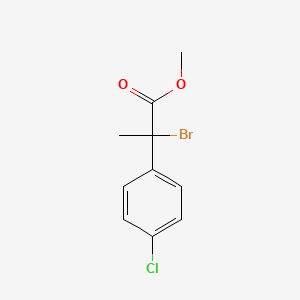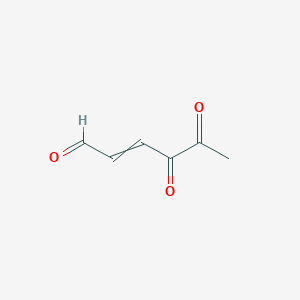
4,5-Dioxohex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dioxohex-2-enal is a chemical compound with the molecular formula C6H8O3 It is characterized by the presence of two oxo groups (carbonyl groups) at the 4th and 5th positions of a hexenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxohex-2-enal can be achieved through several methods. One common approach involves the oxidation of hex-2-enal using strong oxidizing agents. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can significantly impact the overall production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dioxohex-2-enal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxo groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of hex-2-enedioic acid.
Reduction: Formation of 4,5-dihydroxyhex-2-enal.
Substitution: Formation of substituted hexenal derivatives.
Scientific Research Applications
4,5-Dioxohex-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dioxohex-2-enal involves its interaction with molecular targets through its reactive oxo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, signaling cascades, and metabolic processes.
Comparison with Similar Compounds
4-Oxohex-2-enal: Similar structure but with only one oxo group.
Hex-2-enal: Lacks the oxo groups, making it less reactive.
Hex-2-enedioic acid: Fully oxidized form with carboxylic acid groups.
Uniqueness: 4,5-Dioxohex-2-enal is unique due to the presence of two oxo groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93376-51-3 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4,5-dioxohex-2-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)6(9)3-2-4-7/h2-4H,1H3 |
InChI Key |
IBESTNWVPUXDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


